molecular formula C12H15NO3 B14317354 Butanoic acid, 3-(benzoylamino)-, methyl ester CAS No. 112979-39-2

Butanoic acid, 3-(benzoylamino)-, methyl ester

Cat. No.: B14317354
CAS No.: 112979-39-2
M. Wt: 221.25 g/mol
InChI Key: SUNYLXIDXRRXFI-UHFFFAOYSA-N
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Description

Butanoic acid, 3-(benzoylamino)-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a benzoylamino group attached to the butanoic acid backbone, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-(benzoylamino)-, methyl ester can be achieved through a series of organic reactions. One common method involves the Fischer esterification process, where butanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-(benzoylamino)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanoic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3-(benzoylamino)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 3-(benzoylamino)-, methyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in further biochemical reactions. The benzoylamino group can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-(benzoylamino)-, methyl ester is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

112979-39-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-benzamidobutanoate

InChI

InChI=1S/C12H15NO3/c1-9(8-11(14)16-2)13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI Key

SUNYLXIDXRRXFI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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